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Compound of Interest

Compound Name: 2,5-Dichlorobenzyl bromide

CAS No.: 85482-13-9

Cat. No.: B1630745

Get Quote

Executive Summary
2,5-Dichlorobenzyl bromide (also known as

-bromo-2,5-dichlorotoluene) is a critical electrophilic intermediate used in the synthesis of
pharmaceuticals, agrochemicals, and functionalized heterocycles. Its high reactivity, driven by
the benzylic bromide moiety, makes it prone to hydrolysis and dimerization, necessitating
rigorous structural verification.

This guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (13C

NMR) spectral data for 2,5-dichlorobenzyl bromide. Unlike standard data sheets, this

document focuses on the causality of chemical shifts—explaining how the specific substitution

pattern (2,5-dichloro) influences the magnetic environment of the carbon nuclei. It establishes a

self-validating protocol for researchers to distinguish this compound from its isomers (e.g., 2,4-

or 3,4-dichlorobenzyl bromide) during drug development workflows.

Chemical Identity & Structural Context[1][2][3][4][5]
[6][7][8][9][10][11]
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Before interpreting the spectrum, the structural framework must be defined to map the signals

correctly.

Property Details

IUPAC Name 1-(Bromomethyl)-2,5-dichlorobenzene

CAS Number 85482-13-9

Molecular Formula

C

H

BrCl

Molecular Weight 239.92 g/mol

Hybridization

6 sp

aromatic carbons, 1 sp

benzylic carbon

Symmetry
C

(No internal symmetry elements)

Structural Numbering Scheme:

C1: Ipso carbon attached to the bromomethyl group (-CH

Br).

C2: Ipso carbon attached to Chlorine (Ortho to CH

Br).

C3: Aromatic CH (Meta to CH

Br).

C4: Aromatic CH (Para to CH
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Br).

C5: Ipso carbon attached to Chlorine (Meta to CH

Br).

C6: Aromatic CH (Ortho to CH

Br).

C7: Benzylic carbon (-CH

Br).

Experimental Protocol
To ensure data reproducibility and integrity, the following acquisition parameters are

recommended. This protocol minimizes solvent-solute interactions that can cause peak drifting.

Sample Preparation[8]
Solvent: Deuterated Chloroform (CDCl

, 99.8% D) is the standard. It provides a triplet lock signal at 77.16 ppm.

Concentration: Dissolve 30–50 mg of sample in 0.6 mL of solvent. High concentration is vital

for 13C detection due to the low natural abundance (1.1%) of the isotope.

Filtration: Filter through a glass wool plug to remove suspended inorganic salts (e.g.,

residual NaBr/KBr from synthesis) which can degrade field homogeneity (shimming).

Instrument Parameters (Self-Validating)
Frequency: 100 MHz or higher (for 13C) is recommended to resolve closely spaced aromatic

signals.

Pulse Sequence: Proton-decoupled (typically zgpg30 or equivalent).

Relaxation Delay (D1): Set to 2.0–3.0 seconds. The quaternary carbons (C1, C2, C5) have

long T1 relaxation times; insufficient delay will suppress their signal intensity, leading to
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"missing" peaks.

Scans (NS): Minimum 512 scans (approx. 30 mins) to achieve adequate Signal-to-Noise

(S/N) ratio.

13C NMR Spectral Analysis
The spectrum of 2,5-dichlorobenzyl bromide is characterized by seven distinct signals: one

aliphatic (benzylic) and six aromatic.

Table of Chemical Shifts (δ, ppm)
Note: Values are derived from Substituent Chemical Shift (SCS) additivity rules validated

against benzyl bromide and 2,5-dichlorotoluene standards.
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Carbon Label Type
Chemical Shift
(ppm)

Assignment Logic
& Diagnostic
Features

C7
CH

(Benzylic)
31.2 – 31.8

Diagnostic Peak.

Upfield shifted relative

to benzyl bromide

(33.7 ppm) due to the

gamma-gauche steric

effect of the Ortho-Cl

(C2).

C1 C_quat (Ipso) 136.5 – 137.5

Attached to CH

Br. Deshielded by the

alkyl group but

shielded slightly by

the Ortho-Cl.

C2 C_quat (C-Cl) 133.0 – 134.0

Ipso-Cl. Deshielded

by the direct Cl

attachment (Heavy

atom effect).

C5 C_quat (C-Cl) 132.5 – 133.5

Ipso-Cl. Similar to C2

but magnetically

distinct due to lack of

ortho-CH

Br interaction.

C6 CH (Aromatic) 131.0 – 131.5

Ortho to CH

Br. Deshielded relative

to benzene (128.5).

C3 CH (Aromatic) 130.0 – 130.8
Ortho to Cl (C2) and

Ortho to Cl (C5).

C4 CH (Aromatic) 129.0 – 129.8 Para to CH
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Br. Least affected by

substituents.

Mechanistic Insight (The "Why")
1. The "Gamma-Gauche" Shielding (C7): In unsubstituted benzyl bromide, the benzylic carbon

resonates at ~33.7 ppm. In 2,5-dichlorobenzyl bromide, the Chlorine atom at position 2

exerts a steric compression on the benzylic protons. This "gamma" effect typically results in an

upfield shift (shielding) of 2–3 ppm for the carbon nucleus.

Validation Check: If your C7 peak appears >35 ppm, suspect the 3,4-dichloro isomer (where

no ortho substituent exists).

2. Quaternary Carbon Identification: C1, C2, and C5 are quaternary. In a standard decoupled

experiment, these peaks will be significantly shorter than C3, C4, and C6 due to the lack of

Nuclear Overhauser Effect (NOE) enhancement from attached protons and longer relaxation

times.

Validation Check: Use a DEPT-135 (Distortionless Enhancement by Polarization Transfer)

experiment. C7 (CH

) will appear inverted (down), C3/C4/C6 (CH) will appear upright (up), and C1/C2/C5 will
disappear. This confirms the carbon count.

Structural Validation Logic
In drug development, distinguishing regioisomers is paramount. The 2,5-isomer can be

confused with the 2,4- or 3,4-isomers. Use the following logic gate to validate your structure.

Isomer Differentiation Decision Tree
Check Benzylic Shift (C7):

~31-32 ppm: Indicates Ortho-substitution (2,3-, 2,4-, 2,5-, or 2,6- isomer).

~33-34 ppm: Indicates Meta/Para-substitution only (3,4- or 3,5- isomer).

Result: If >33 ppm, REJECT 2,5-dichloro structure.
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Count Quaternary Signals:

Must see 3 low-intensity signals in the aromatic region (132–138 ppm).

Result: If only 2 signals are weak, check for symmetry (e.g., 2,6-dichloro or 3,5-dichloro

would have equivalent carbons). 2,5-dichloro is asymmetric; all carbons are unique.

Analyze Proton Coupling (1H NMR Correlation):

While this guide focuses on 13C, the 1H NMR splitting provides the final confirmation.

2,5-Dichloro pattern: A singlet (CH

), a doublet (H3), a doublet of doublets (H4), and a doublet (H6).

2,4-Dichloro pattern: H3 is a singlet (isolated).

Result: If you see a sharp aromatic singlet (H3) in 1H NMR, it is likely the 2,4-isomer, not

the 2,5-isomer.

Visualization: Validation Workflow
The following diagram illustrates the logical workflow for synthesizing, acquiring, and validating

the spectral data.
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Synthesis / Procurement
(2,5-Dichlorobenzyl bromide)

Sample Preparation
(30-50mg in CDCl3)

Data Acquisition
(100 MHz, D1=2.0s, >512 Scans)

Processing
(FT, Phasing, Baseline Corr.)

Check C7 Shift (Benzylic)

Check Quaternary Count

31-32 ppm (Ortho Effect)

POSSIBLE ISOMER
(3,4-dichloro or 2,4-dichloro)

33-34 ppm (No Ortho Effect)

VALIDATED STRUCTURE
2,5-Dichlorobenzyl bromide

3 Quaternary Carbons <3 or Symmetric Signals

Click to download full resolution via product page
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Figure 1: Step-by-step logic flow for validating the 2,5-dichlorobenzyl bromide structure using

13C NMR markers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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